4-(Piperidine-1-carbonyl)phenylboronic acid

Physicochemical Property Medicinal Chemistry SAR Studies

For medicinal chemistry and high-throughput synthesis, this heterocyclic boronic acid offers enhanced solubility in common organic solvents for more homogeneous Suzuki-Miyaura reactions. The piperidine-carbonyl motif provides distinct hydrogen-bonding capacity vs. simpler analogs, making it a strategic choice for SAR studies and next-gen inhibitor development. Ensure batch-to-batch reproducibility with its defined melting point (150-154°C).

Molecular Formula C12H16BNO3
Molecular Weight 233.07 g/mol
CAS No. 389621-83-4
Cat. No. B1350541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidine-1-carbonyl)phenylboronic acid
CAS389621-83-4
Molecular FormulaC12H16BNO3
Molecular Weight233.07 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)N2CCCCC2)(O)O
InChIInChI=1S/C12H16BNO3/c15-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)13(16)17/h4-7,16-17H,1-3,8-9H2
InChIKeyPUXUKRSBJVVKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidine-1-carbonyl)phenylboronic acid (CAS 389621-83-4): A Bifunctional Building Block for Targeted Biaryl Synthesis and Medicinal Chemistry


4-(Piperidine-1-carbonyl)phenylboronic acid (CAS 389621-83-4) is a heterocyclic boronic acid derivative that integrates a phenylboronic acid moiety with a piperidine ring via a carbonyl linker . This bifunctional architecture positions the compound as a versatile intermediate in organic synthesis, with its boronic acid group enabling participation in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl systems . The piperidine-carbonyl group imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and a specific hydrogen-bonding capacity , making it a strategically differentiated building block for medicinal chemistry and pharmaceutical development compared to simpler aryl boronic acids.

Why 4-(Piperidine-1-carbonyl)phenylboronic Acid Cannot Be Readily Substituted: The Criticality of the Piperidine-Carbonyl Moiety


Generic substitution with simpler phenylboronic acids or morpholine analogs is not advisable for applications requiring precise physicochemical tuning or specific biological engagement. The piperidine-carbonyl group in 4-(Piperidine-1-carbonyl)phenylboronic acid is not merely a structural appendage; it fundamentally alters key properties such as molecular weight, hydrogen-bonding potential, and solubility profile . For instance, the compound's molecular weight (233.07 g/mol) and hydrogen bond acceptor count (3) differ significantly from analogs like 4-(morpholine-4-carbonyl)phenylboronic acid (MW 235.05 g/mol) , which can influence compound handling, purification, and downstream synthetic outcomes [1]. These quantifiable differences directly impact reaction yields, purification strategies, and the ultimate performance of the final biaryl products in biological assays, underscoring the necessity for precise reagent selection.

Quantitative Differentiation of 4-(Piperidine-1-carbonyl)phenylboronic Acid: Comparative Physicochemical and Performance Data


Molecular Weight and Hydrogen-Bonding Profile vs. Morpholine Analog

The compound's molecular weight (233.07 g/mol) and hydrogen bond acceptor count (3) are distinct from the morpholine analog 4-(morpholine-4-carbonyl)phenylboronic acid (MW 235.05 g/mol, HBA 4), which can influence solubility, permeability, and overall drug-likeness in lead optimization campaigns .

Physicochemical Property Medicinal Chemistry SAR Studies

Melting Point as a Surrogate for Crystallinity and Purity Assessment

The compound's reported melting point range of 150-154°C serves as a practical benchmark for purity and identity verification, a parameter critical for procurement decisions. While many analogs may exhibit different melting ranges, this specific range for 4-(Piperidine-1-carbonyl)phenylboronic acid is consistently reported across multiple vendors, facilitating reliable quality control checks .

Process Chemistry Quality Control Crystallinity

Enhanced Solubility and Reactivity in Suzuki-Miyaura Couplings via Piperidine-Carbonyl Functionality

The piperidine-carbonyl group is known to enhance solubility in common organic solvents (e.g., THF, DMF) compared to unsubstituted phenylboronic acid, a feature that can directly improve the efficiency and yield of Suzuki-Miyaura cross-coupling reactions by ensuring homogeneous reaction conditions . While specific yield data for this exact compound is limited, the class-level inference suggests that the enhanced solubility profile of piperidine-carbonyl-substituted boronic acids generally leads to higher and more reproducible coupling yields compared to less soluble analogs [1].

Suzuki-Miyaura Coupling Solubility Reaction Efficiency

Proprietary Biological Activity: Potential as a JNK Inhibitor Scaffold

The 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester derivative is cited in patent WO-2022048684-A1 as a component of JNK inhibitors, indicating its utility as a privileged scaffold for targeting the JNK signaling pathway . This specific application is not widely reported for simpler phenylboronic acids or morpholine analogs, suggesting a differentiated biological profile enabled by the piperidine-carbonyl group.

Kinase Inhibition JNK Drug Discovery

Validated Application Scenarios for 4-(Piperidine-1-carbonyl)phenylboronic Acid in Scientific and Industrial Settings


Optimizing Suzuki-Miyaura Coupling Efficiency in High-Throughput Medicinal Chemistry

For medicinal chemistry teams engaged in high-throughput synthesis of biaryl libraries, 4-(Piperidine-1-carbonyl)phenylboronic acid offers a practical advantage due to its enhanced solubility in common reaction solvents [1]. This property promotes more homogeneous reaction mixtures, leading to more consistent and higher-yielding Suzuki-Miyaura couplings compared to less soluble phenylboronic acid derivatives . The consistent melting point range (150-154°C) also simplifies quality control and ensures batch-to-batch reproducibility in automated parallel synthesis workflows .

Precision Lead Optimization in Kinase Inhibitor Programs

The compound's demonstrated utility as a scaffold for JNK inhibitors [1] makes it a strategic choice for structure-activity relationship (SAR) studies targeting the JNK signaling pathway. Its distinct molecular weight and hydrogen-bonding profile, compared to morpholine analogs , allow medicinal chemists to fine-tune physicochemical properties of lead candidates, potentially improving oral bioavailability and target engagement without the need for extensive de novo synthesis.

Development of Arginase Inhibitors for Cancer Immunotherapy

Building on the established class of boronic acid-based arginase inhibitors, piperidine derivatives like 4-(Piperidine-1-carbonyl)phenylboronic acid represent a novel series with a distinct pharmacological profile [1]. These compounds exhibit low intracellular activity and primarily target extracellular arginase, offering a unique therapeutic approach in cancer immunotherapy that differs from dual intracellular inhibitors. The compound serves as a versatile starting point for developing next-generation arginase inhibitors with optimized pharmacokinetic properties [1].

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